N'-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Overview
Description
“N’-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” typically involves the following steps:
Formation of the piperazine derivative: The starting material, 4-nitrobenzoyl chloride, reacts with piperazine to form 4-(4-nitrobenzoyl)piperazine.
Introduction of the ethyl linker: The intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Coupling with 4-fluoroaniline: Finally, the product is coupled with 4-fluoroaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired oxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution of the fluorine atom: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N’-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
- N’-(4-methylphenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Uniqueness
The presence of the fluorine atom in “N’-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” can impart unique properties such as increased metabolic stability and altered electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O5/c22-16-3-5-17(6-4-16)24-20(29)19(28)23-9-10-25-11-13-26(14-12-25)21(30)15-1-7-18(8-2-15)27(31)32/h1-8H,9-14H2,(H,23,28)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVOVLJDRGPZIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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